molecular formula C7H3Cl2F2NO3 B1402146 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene CAS No. 1417566-69-8

4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene

Cat. No.: B1402146
CAS No.: 1417566-69-8
M. Wt: 258 g/mol
InChI Key: RMFLDRGNSBILEP-UHFFFAOYSA-N
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Description

4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is a halogenated aromatic compound It is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene typically involves multiple steps. One common method includes the chlorination and fluorination of a benzene derivative followed by nitration. For instance, starting with 4-chloro-1,2-difluorobenzene, the compound can be synthesized through the following steps:

    Chlorination: 4-Chloro-1,2-difluorobenzene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chloro group.

    Methoxylation: The chlorinated product is then reacted with methanol in the presence of a base like sodium methoxide to form the methoxy group.

    Nitration: Finally, the compound undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and chloro.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Carboxylic Acids: Oxidation of the methoxy group yields carboxylic acids.

Scientific Research Applications

4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be used in drug development.

    Materials Science: It can be used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene involves its interaction with various molecular targets. The electron-withdrawing groups on the benzene ring make it highly reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,2-difluorobenzene
  • 1-Chloro-2,4-difluorobenzene
  • 4-Bromo-1,2-difluorobenzene

Uniqueness

4-Chloro-2-[chloro(difluoro)-methoxy]-1-nitro-benzene is unique due to the combination of its functional groups, which impart distinct chemical properties. The presence of both chloro and nitro groups makes it highly reactive in substitution and reduction reactions, while the methoxy group provides additional sites for chemical modification.

Properties

IUPAC Name

4-chloro-2-[chloro(difluoro)methoxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFLDRGNSBILEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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